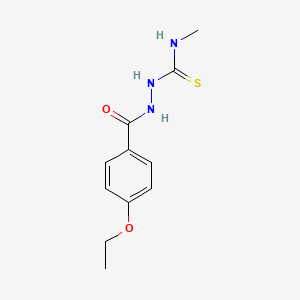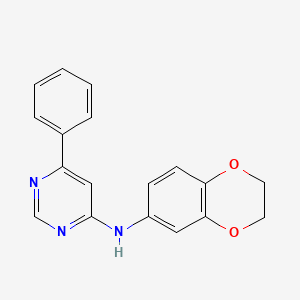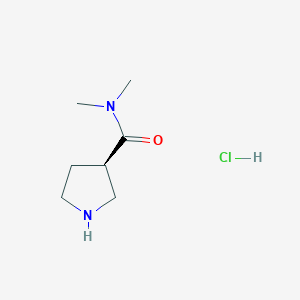
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide (2-EBMHCT) is an organic compound composed of two nitrogen atoms and three carbon atoms. It is a derivative of hydrazinecarbothioamide and is used as an intermediate in the synthesis of a variety of compounds. The two nitrogen atoms form a cyclic structure, which is stable and can be used as a starting point for further synthesis. 2-EBMHCT has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
The derivatives of 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide have been extensively studied for their antibacterial and antifungal properties. Research has shown that these compounds exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain compounds in this category inhibited bacterial growth with low minimal inhibitory concentration (MIC) values, indicating their potency as antibacterial agents (Dhurairaj & Krishnasami, 2017). Furthermore, some synthesized derivatives demonstrated effective antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).
Anticancer Properties
Several studies have explored the anticancer potential of these compounds. For instance, certain derivatives were tested for their cytotoxic activities on various cancer cell lines, such as liver, colorectal, and breast carcinoma, showing promising results. Specifically, some compounds were found to be potent against these cancer cell lines, indicating their potential use in cancer therapy (Al-Mutabagani et al., 2021).
Corrosion Inhibition
These compounds have also been investigated for their role in corrosion inhibition. Research has shown that they can act as effective corrosion inhibitors, particularly for mild steel in acidic environments. Studies using electrochemical techniques have demonstrated the efficacy of these derivatives in reducing corrosion, making them potential candidates for industrial applications in corrosion control (Singh et al., 2021).
Anticonvulsant Activity
The anticonvulsant potential of these compounds has been explored as well. Some derivatives have shown promising results in animal models for epilepsy, indicating their potential use in the development of new antiepileptic drugs (Bhrigu et al., 2012).
Propiedades
IUPAC Name |
1-[(4-ethoxybenzoyl)amino]-3-methylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-16-9-6-4-8(5-7-9)10(15)13-14-11(17)12-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWDCUREOBXQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NNC(=S)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)


![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)
![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)

![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)




